molecular formula C10H12N4O2 B12827525 1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine

1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine

Cat. No.: B12827525
M. Wt: 220.23 g/mol
InChI Key: ANMGKUOKPLHFKR-UHFFFAOYSA-N
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Description

1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of the nitro group and the benzimidazole core in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole core. Subsequent nitration and alkylation steps introduce the nitro group and the ethyl and methyl substituents, respectively .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential antimicrobial and antifungal properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-ethyl-N-methyl-5-nitrobenzimidazol-2-amine

InChI

InChI=1S/C10H12N4O2/c1-3-13-9-5-4-7(14(15)16)6-8(9)12-10(13)11-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ANMGKUOKPLHFKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1NC

Origin of Product

United States

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